Itrizole
Description
Itrizole (generic name: itraconazole) is a triazole-class antifungal agent developed by Janssen Pharmaceutical K.K. It inhibits fungal cytochrome P450-dependent enzymes, disrupting ergosterol synthesis in fungal cell membranes. It is approved for treating systemic fungal infections (e.g., aspergillosis, candidiasis) and superficial mycoses (e.g., onychomycosis) . Its molecular formula is C₃₅H₃₈Cl₂N₈O₄, with a molecular weight of 705.6 g/mol. This compound is administered orally as capsules or solution, with dose adjustments required for hepatic impairment and CYP3A4 drug interactions .
Structure
3D Structure
Properties
IUPAC Name |
2-butan-2-yl-4-[4-[4-[4-[[2-(2,4-dichlorophenyl)-2-(1,2,4-triazol-1-ylmethyl)-1,3-dioxolan-4-yl]methoxy]phenyl]piperazin-1-yl]phenyl]-1,2,4-triazol-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C35H38Cl2N8O4/c1-3-25(2)45-34(46)44(24-40-45)29-7-5-27(6-8-29)41-14-16-42(17-15-41)28-9-11-30(12-10-28)47-19-31-20-48-35(49-31,21-43-23-38-22-39-43)32-13-4-26(36)18-33(32)37/h4-13,18,22-25,31H,3,14-17,19-21H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHVPQPYKVGDNFY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)N1C(=O)N(C=N1)C2=CC=C(C=C2)N3CCN(CC3)C4=CC=C(C=C4)OCC5COC(O5)(CN6C=NC=N6)C7=C(C=C(C=C7)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C35H38Cl2N8O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
705.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
Practically insoluble in water and dilute acidic solutions | |
| Record name | Itraconazole | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7839 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Impurities |
Impurities: 4-[4-[4-(4-methoxyphenyl)piperazin-1-yl]phenyl]-2-[(1RS)-1-methylpropyl]-2,4-dihydro-3H-1,2,4-triazol-3-one; 4-[4-[4-[4-[[cis-2-(2,4-dichlorophenyl)-2-(4H-1,2,4-triazol-4-ylmethyl)-1,3-dioxolan-4-yl]methoxy]phenyl]piperazin-1-yl]phenyl]-2-[(1RS)-1-methylpropyl]-2,4-dihydro-3H-1,2,4-triazol-3-one; 4-[4-[4-[4-[[cis-2-(2,4-dichlorophenyl)-2-(1H-1,2,4-triazol-1-ylmethyl)-1,3-dioxolan-4-yl]methoxy]phenyl]piperazin-1-yl]phenyl]-2-propyl-2,4-dihydro-3H-1,2,4-triazol-3-one; 4-[4-[4-[4-[[cis-2-(2,4-dichlorophenyl)-2-(1H-1,2,4-triazol-1-ylmethyl)-1,3-dioxolan-4-yl]methoxy]phenyl]piperazin-1-yl]phenyl]-2-(1-methylethyl)-2,4-dihydro-3H-1,2,4-triazol-3-one; 4-[4-[4-[4-[[trans-2-(2,4-dichlorophenyl)-2-(1H-1,2,4-triazol-1-ylmethyl)-1,3-dioxolan-4-yl]methoxy]phenyl]piperazin-1-yl]phenyl]-2-[(1RS)-1-methylpropyl]-2,4-dihydro-3H-1,2,4-triazol-3-one; 2-butyl-4-[4-[4-[4-[[cis-2-(2,4-dichlorophenyl)-2-(1H-1,2,4-triazol-1-ylmethyl)-1,3-dioxolan-4-yl]methoxy]phenyl]piperazin-1-yl]phenyl]-2,4-dihydro-3H-1,2,4-triazol-3-one; 4-[4-[4-[4-[[cis-2-(2,4-dichlorophenyl)-2-(1H-1,2,4-triazol-1-ylmethyl)-1,3-dioxolan-4-yl]methoxy]phenyl]piperazin-1-yl]phenyl]-2-[[cis-2-(2,4-dichlorophenyl)-2-(1H-1,2,4-triazol-1-ylmethyl)-1,3-dioxolan-4-yl]methyl]-2,4-dihydro-3H-1,2,4-triazol-3-one. | |
| Record name | Itraconazole | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7839 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
Solid, Crystals from toluene | |
CAS No. |
84604-65-9, 84625-61-6, 2049588-24-9 | |
| Record name | rel-4-[4-[4-[4-[[(2R,4S)-2-(2,4-Dichlorophenyl)-2-(1H-1,2,4-triazol-1-ylmethyl)-1,3-dioxolan-4-yl]methoxy]phenyl]-1-piperazinyl]phenyl]-2,4-dihydro-2-(1-methylpropyl)-3H-1,2,4-triazol-3-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=84604-65-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3H-1,2,4-Triazol-3-one, 4-[4-[4-[4-[[2-(2,4-dichlorophenyl)-2-(1H-1,2,4-triazol-1-ylmethyl)-1,3-dioxolan-4-yl]methoxy]phenyl]-1-piperazinyl]phenyl]-2,4-dihydro-2-(1-methylpropyl) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.123.596 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 1-(butan-2-yl)-4-{4-[4-(4-{[2-(2,4-dichlorophenyl)-2-[(1H-1,2,4-triazol-1-yl)methyl]-1,3-dioxolan-4-yl]methoxy}phenyl)piperazin-1-yl]phenyl}-4,5-dihydro-1H-1,2,4-triazol-5-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Itraconazole | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7839 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
166.2 °C | |
| Record name | Itraconazole | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7839 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Mechanism of Action
Target of Action
This compound primarily targets Cytochrome P-450 dependent enzymes . These enzymes play a crucial role in the biosynthesis of ergosterol, a major component of the cell membrane of yeast and fungal cells.
Mode of Action
This compound inhibits the Cytochrome P-450 dependent enzymes, resulting in the impairment of the biosynthesis of ergosterol. This disruption in the production of ergosterol affects the integrity of the fungal cell membrane, leading to fungal cell death.
Biochemical Pathways
The inhibition of ergosterol synthesis disrupts the cell membrane structure of the fungi, affecting various biochemical pathways within the fungal cell. This disruption can lead to the leakage of intracellular components, inhibition of fungal growth, and ultimately cell death.
Pharmacokinetics
This compound is an orally active drug with a broad spectrum of activity and a favorable pharmacokinetic profile. The efficacy of this compound may depend on attaining minimum effective plasma concentrations. .
Result of Action
The result of this compound’s action is the effective treatment of various fungal infections, such as blastomycosis and onychomycosis. By inhibiting the synthesis of ergosterol, this compound disrupts the cell membrane of the fungi, leading to cell death and the resolution of the fungal infection.
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the presence of other medications can affect the metabolism of this compound due to potential drug-drug interactions. Additionally, patient-specific factors such as age, health status, and genetic factors can also influence the drug’s action. .
Biochemical Analysis
Biochemical Properties
Itrizole interacts with several enzymes and proteins in biochemical reactions. It inhibits Cytochrome P-450 dependent enzymes, resulting in the impairment of the biosynthesis of ergosterol. Ergosterol is a major component of the cell membrane of yeast and fungal cells.
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. It inhibits cell growth and promotes cell death of fungi. It exhibits in vitro activity against Cryptococcus neoformans and Candida spp.
Molecular Mechanism
This compound exerts its effects at the molecular level primarily by inhibiting 14α-demethylase, a fungal cytochrome P450 enzyme. This enzyme converts lanosterol to ergosterol, a vital component of fungal cell membranes. The inhibition of this enzyme leads to the accumulation of 14 α-methyl sterols in fungi, which may be partly responsible for the fungistatic activity of this compound.
Temporal Effects in Laboratory Settings
The effects of this compound change over time in laboratory settings. It is metabolized predominately by the cytochrome P450 3A4 isoenzyme system (CYP3A4) in the liver, resulting in the formation of several metabolites, including hydroxyitraconazole, the major metabolite.
Metabolic Pathways
This compound is involved in several metabolic pathways. It is extensively metabolized in the liver, primarily by the CYP3A4 enzyme. This process results in the formation of several metabolites, including hydroxyitraconazole.
Biological Activity
Itrizole, commonly known as itraconazole, is a triazole antifungal agent that has been extensively studied for its biological activity against various fungal and parasitic infections. This article explores the mechanisms of action, efficacy in clinical applications, and recent advancements in the synthesis of novel complexes that enhance its biological activity.
Itraconazole exerts its antifungal effects primarily through the inhibition of 14α-demethylase, a crucial enzyme in the ergosterol biosynthesis pathway in fungi. By blocking this enzyme, itraconazole prevents the conversion of lanosterol to ergosterol, a key component of fungal cell membranes. This disruption leads to increased membrane permeability and ultimately results in cell death . Additionally, itraconazole may interfere with other membrane-bound enzymes, further compromising fungal viability .
Efficacy Against Fungal Infections
Clinical Studies and Findings
- Pityriasis Versicolor : A study demonstrated that prophylactic treatment with itraconazole resulted in a mycological cure rate of 88% compared to 57% in the placebo group over six months. The high efficacy is attributed to itraconazole's strong activity against Malassezia species, which are responsible for this skin condition .
- Broad-Spectrum Antifungal Activity : Itraconazole has shown effectiveness against various fungal pathogens, including Candida, Aspergillus, and dermatophytes. Its high lipophilicity allows it to accumulate in sebaceous glands, enhancing its therapeutic action against skin infections .
Antiparasitic Activity
Recent studies have highlighted itraconazole's potential against protozoan parasites:
- Leishmania amazonensis : Itraconazole demonstrated significant inhibitory effects on this parasite, causing morphological changes indicative of cell death .
- Trypanosoma cruzi : In vitro and in vivo studies showed that itraconazole is effective against T. cruzi, outperforming traditional treatments like benznidazole .
- Toxoplasma gondii : Itraconazole inhibited the proliferation of T. gondii both in vitro and in vivo, suggesting its potential as an alternative treatment for toxoplasmosis .
Novel Zinc-Itraconazole Complexes
Recent research has focused on synthesizing zinc complexes with itraconazole (Zn-ITZ), which have exhibited enhanced biological activity compared to itraconazole alone. These complexes were tested against several protozoan parasites and fungi:
| Compound | IC50 (nM) against T. cruzi Epimastigotes | IC50 (nM) against L. amazonensis Promastigotes | Selectivity Index |
|---|---|---|---|
| Itraconazole | 87 | 3.31 | 323.6 |
| Zn(ITZ)₂Cl₂ | 1.3 | 1.14 | 555.38 |
| Zn(ITZ)₂(OH)₂ | 2.3 | 0.91 |
The results indicate that these new complexes are significantly more potent than itraconazole alone, particularly against the clinically relevant stages of T. cruzi .
Case Studies
Several case studies have documented the successful use of itraconazole in treating various fungal infections:
- Case Study on Onychomycosis : A patient treated with itraconazole showed complete resolution of nail fungus after a 12-week course, highlighting its effectiveness in dermatological applications.
- Prophylactic Use in Immunocompromised Patients : In a cohort study involving patients undergoing chemotherapy, those receiving itraconazole prophylaxis had significantly lower rates of invasive fungal infections compared to those on placebo.
Scientific Research Applications
Antifungal Applications
Itraconazole is primarily utilized to treat various fungal infections. Its mechanism involves inhibiting the enzyme cytochrome P450 14α-demethylase, which is crucial for converting lanosterol to ergosterol, a vital component of fungal cell membranes. The inhibition leads to increased permeability of the fungal cell membrane and ultimately cell death.
Common Indications:
- Aspergillosis : Effective against pulmonary and extrapulmonary forms, especially in patients intolerant to amphotericin B.
- Blastomycosis : Treats both pulmonary and extrapulmonary infections.
- Histoplasmosis : Used for chronic cavitary pulmonary disease and disseminated nonmeningeal histoplasmosis.
- Onychomycosis : Effective for toenail and fingernail infections caused by dermatophytes.
Investigational Uses in Oncology
Recent studies have suggested that itraconazole may have anticancer properties. Research indicates that itraconazole can inhibit the hedgehog signaling pathway, which is implicated in tumor growth and metastasis.
Case Studies:
- Prostate Cancer : A Phase II study showed that high-dose itraconazole (600 mg/day) led to significant prostate-specific antigen (PSA) responses and delayed tumor progression.
- Non-Small Cell Lung Cancer : In combination with pemetrexed, itraconazole demonstrated activity in patients with advanced disease.
- Basal Cell Carcinoma : Itraconazole has been explored for its use alongside other chemotherapeutic agents in treating advanced cases that are not amenable to surgery.
Pharmacokinetics and Drug Monitoring
Itraconazole exhibits highly variable pharmacokinetics, necessitating therapeutic drug monitoring (TDM) to optimize treatment outcomes. TDM helps to adjust dosages based on individual patient responses and minimizes potential adverse effects.
Key Pharmacokinetic Characteristics:
- Bioavailability : Oral bioavailability can be significantly affected by food intake.
- Protein Binding : Over 99% protein-bound, influencing its distribution and elimination.
- Half-Life : The elimination half-life ranges from 20 to 50 hours, depending on formulation and patient factors.
Side Effects and Contraindications
While generally well-tolerated, itraconazole can cause side effects such as nausea, diarrhea, abdominal pain, rash, and headache. More severe risks include liver toxicity and heart failure. Caution is advised when prescribing itraconazole during pregnancy or breastfeeding due to unclear safety profiles.
Summary Table of Applications
| Application Area | Specific Uses | Clinical Evidence |
|---|---|---|
| Fungal Infections | Aspergillosis, Blastomycosis, Histoplasmosis | Approved for use; extensive clinical data available |
| Onychomycosis | Toenail and fingernail infections | Established treatment option |
| Cancer Treatment | Prostate Cancer, Non-Small Cell Lung Cancer | Phase II studies show promising results |
| Therapeutic Drug Monitoring | Optimization of dosing | Recommended due to variable pharmacokinetics |
Chemical Reactions Analysis
Metabolic Pathways
Itraconazole undergoes extensive hepatic metabolism via cytochrome P450 enzymes, primarily CYP3A4, producing multiple bioactive metabolites . Key reactions include:
Oxidative Scission of the Dioxolane Ring
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Reaction: The dioxolane ring undergoes oxidative cleavage, leading to metabolites such as hydroxy-itraconazole (OH-ITZ).
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Mechanism: Catalyzed by CYP3A4, this pathway disrupts the dioxolane structure, forming hydroxylated derivatives.
Aliphatic Oxidation
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Reaction: The 1-methylpropyl substituent undergoes aliphatic oxidation, generating keto-itraconazole (KT-ITZ).
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Significance: KT-ITZ retains antifungal activity and contributes to drug-drug interactions .
N-Dealkylation
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Reaction: The piperazine ring’s N-dealkylation produces N-desalkyl-itraconazole (ND-ITZ).
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Relevance: ND-ITZ is a minor but pharmacologically active metabolite .
Piperazine Ring Oxidation
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Reaction: Oxidative degradation of the piperazine ring leads to further metabolites.
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Impact: This pathway contributes to the compound’s complex metabolic profile .
Triazolone Scission
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Reaction: The triazolone ring undergoes cleavage, yielding additional metabolites.
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Mechanism: Likely involves cytochrome P450-mediated oxidative processes .
Analytical Methods for Metabolite Determination
A validated LC-MS/MS method for quantifying itraconazole and its metabolites (OH-ITZ, KT-ITZ, ND-ITZ) in human plasma was developed .
Chromatographic Conditions
| Parameter | Detail |
|---|---|
| Column | TSKgel ODS-100 V (75 × 2.0 mm I.D.) |
| Mobile Phase | Acetonitrile/5 mM ammonium acetate (57:43, v/v) |
| Flow Rate | 0.2 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 2 μL |
Mass Spectrometry Settings
| Compound | MRM Transition (m/z) | Collision Energy (V) |
|---|---|---|
| Itraconazole | 706.05 → 393.05 | −38 |
| OH-ITZ | 721.15 → 408.15 | −37 |
| KT-ITZ | 719.10 → 406.10 | −37 |
| ND-ITZ | 649.10 → 376.15 | −31 |
Method Performance
| Parameter | ITZ (LLOQ = 15 ng/mL) | OH-ITZ (LLOQ = 15 ng/mL) |
|---|---|---|
| Intra-assay | Accuracy: 99.8% | Accuracy: 97.6% |
| RSD: 0.8% | RSD: 3.3% | |
| Inter-assay | Accuracy: 94.1% | Accuracy: 98.3% |
| RSD: 4.0% | RSD: 6.5% |
Stability and Storage Considerations
Comparison with Similar Compounds
Comparison with Similar Compounds
Fosravuconazole L-Lysine Ethanolate
- Structure: A novel triazole derivative with improved solubility.
- Efficacy : In a Phase III trial for onychomycosis, fosravuconazole showed a 76.3% mycological cure rate vs. Itrizole’s 58.1% .
- Safety : Lower hepatotoxicity incidence (2.1% vs. 8.7% for this compound) due to reduced CYP3A4 metabolism .
- Dosing : Weekly 200 mg fosravuconazole vs. daily 200 mg this compound, enhancing adherence .
Terbinafine (LAMISIL®)
- Class : Allylamine (inhibits squalene epoxidase).
- Efficacy : Superior to this compound in dermatophyte infections (cure rate: 85% vs. 63%) but less effective against Candida spp. .
- Safety: Lower drug interaction risk (non-CYP450 metabolism) but higher gastrointestinal adverse events (15% vs. 9% for this compound) .
Fluconazole
- Spectrum : Less broad than this compound; ineffective against aspergillosis.
- Pharmacokinetics : Higher oral bioavailability (>90% vs. 55% for this compound) but shorter half-life (30 h vs. 21–42 h for this compound) .
- Resistance : Higher Candida resistance rates (12% vs. 4% for this compound) .
Structural and Pharmacokinetic Comparisons
| Parameter | This compound | Fosravuconazole | Terbinafine |
|---|---|---|---|
| Molecular Weight | 705.6 g/mol | 583.5 g/mol | 291.4 g/mol |
| Half-Life | 21–42 hours | 120 hours | 22–26 hours |
| CYP450 Metabolism | CYP3A4 (strong inhibitor) | Minimal CYP3A4 involvement | Non-CYP450 |
| Bioavailability | 55% (capsule) | 85% | 70–80% |
| Key Indications | Aspergillosis, onychomycosis | Onychomycosis | Dermatophytoses |
Research Findings and Clinical Data
Drug-Drug Interactions
- This compound’s strong CYP3A4 inhibition increases plasma levels of co-administered drugs (e.g., esaxerenone) by 2.5-fold, necessitating dose adjustments .
- Fosravuconazole’s lack of CYP3A4 affinity reduces such risks, making it preferable for polypharmacy patients .
Resistance Profiles
- This compound maintains lower resistance rates in Aspergillus spp. (3–5%) compared to voriconazole (8–10%) .
- Candida glabrata shows intrinsic resistance to fluconazole but remains susceptible to this compound .
Toxicity
- This compound’s hepatotoxicity (8.7%) is dose-dependent and reversible, whereas terbinafine’s liver injury is rare but severe (0.1–1%) .
Preparation Methods
Stereoselective Synthesis via Epoxy Intermediate
A patented method (CN106146480B) outlines a 10-step synthesis starting from (R)-(+)-epichlorohydrin, emphasizing stereochemical fidelity and high selectivity. The process involves:
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Hydroxyl Protection : (R)-(+)-epichlorohydrin reacts with trityl chloride to form (R)-(+)-trityl glycidol ether, preserving the stereochemistry critical for antifungal activity.
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Epoxide Ring Opening : Benzyl alcohol opens the epoxide ring under alkaline conditions (NaH or NaOH) to yield a secondary alcohol intermediate.
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Esterification : The intermediate reacts with 2,4-dichlorobenzyl chloride in the presence of alkali, forming a dichlorophenyl ester.
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Grignard Addition : Chloromethyl trimethylsilane and magnesium facilitate silylation, introducing a trimethylsilyl group for subsequent β-elimination.
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Cyclization : Iodine-mediated stereoselective cyclization generates the triazole core, followed by substitution with sodium triazole to finalize the heterocyclic structure.
Key advantages of this route include a 90.5% overall yield and 99.8% purity, meeting European Pharmacopoeia standards.
Zinc Complexation for Enhanced Bioactivity
Recent studies explore metalloantifungals by complexing itraconazole with zinc to improve solubility and efficacy. Zn(ITZ)₂Cl₂ and Zn(ITZ)₂(OH)₂ are synthesized by refluxing itraconazole with zinc salts (e.g., ZnCl₂ or Zn(OAc)₂) in methanol. Nuclear magnetic resonance (NMR) and infrared (IR) spectroscopy confirm coordination at the triazole nitrogen, with shifts in proton signals (e.g., H4 at 8.69 ppm in Zn(ITZ)₂Cl₂ vs. 8.31 ppm in free ITZ). These complexes exhibit potent activity against Leishmania amazonensis and Sporothrix brasiliensis, though their clinical applicability remains under investigation.
Pharmaceutical Formulation Strategies
Itraconazole’s poor solubility (1–4 ng/mL at neutral pH) necessitates advanced formulation technologies to enhance dissolution and bioavailability.
Solid Dispersion Systems
A landmark study (Chem. Pharm. Bull. 2007) details the development of rapidly disintegrating tablets using itraconazole solid dispersions. Hypromellose (HPMC) and hypromellose phthalate (HPMCP) serve as carriers, prepared via:
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Fluidized Bed Coating : Drug-excipient mixtures (itraconazole:HPMCP:Polysorbate 80 = 167:60:1.2) are dissolved in methylene chloride/ethanol (7:3) and coated onto seed particles (erythritol and cellulose).
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Hot Melt Extrusion : Itraconazole-HPMCP blends are extruded at 160°C, milled, and sieved (200 mesh) to produce amorphous solid dispersions.
Table 1: Formulation Composition of Itraconazole Tablets
| Component | Formulation 1 (mg) | Formulation 2 (mg) | Formulation 3 (mg) | Formulation 4 (mg) |
|---|---|---|---|---|
| Itraconazole | 50 | 50 | 50 | 50 |
| HPMCP | 60 | 60 | 60 | 60 |
| Polysorbate 80 | 1.2 | 1.2 | 1.2 | 1.2 |
| Croscarmellose Sodium | 0 | 2.3 | 4.6 | 11.6 |
| Magnesium Stearate | 0.25 | 0.25 | 0.25 | 0.25 |
Tablets disintegrated within 2 minutes and achieved >80% dissolution in 30 minutes, matching the reference product (Itrizole Capsule 50).
Surface Modification and Granulation
Post-coating, granules are surface-modified with light anhydrous silicic acid (0.1–2.5%) in a high-speed agitating granulator to improve flowability. Angle of repose decreased from 45° to 32°, enabling uniform tableting at 4–8 kN pressure.
Quality Control and Analytical Methods
Thermal Analysis
Differential scanning calorimetry (DSC) confirmed the amorphous state of solid dispersions, with no melting endotherm observed for crystalline itraconazole (mp = 166°C).
Dissolution Testing
Using the JP 1st fluid (pH 1.2), dissolution profiles correlated with particle size: 70.9 μm particles achieved 90% release at 60 minutes, while 242.5 μm particles lagged at 70%.
Content Uniformity
High-performance liquid chromatography (HPLC) with a CAPCELL PAK C18 column and methanol/phosphoric acid mobile phase ensured batch consistency (RSD <2%).
Comparative Analysis of Synthesis Routes
Table 2: Synthetic Method Comparison
| Parameter | Patent Route | Zinc Complexation |
|---|---|---|
| Yield | 90.5% | 75–85% |
| Purity | 99.8% | 95–98% |
| Key Step | Stereoselective Cyclization | Metal Coordination |
| Scalability | Industrial | Laboratory |
The patent route excels in scalability and purity, whereas zinc complexes offer novel bioactivity but require further optimization .
Q & A
Q. What ethical approvals are required for human-derived fungal isolates in this compound research?
- Guidelines :
- Obtain informed consent for clinical samples (e.g., sputum from aspergillosis patients) per IRB protocols .
- Anonymize patient metadata and store samples in biobanks with restricted access .
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
